![molecular formula C11H12ClN7 B2447728 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2111046-25-2](/img/structure/B2447728.png)
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazoles are a class of synthetic organic compounds that are used in a variety of applications, including medicinal and pharmaceutical . They are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazoles have a crystalline structure and are generally odorless . They show a melting point temperature at 155–157°C .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical And Chemical Properties Analysis
Tetrazoles dissolve in water, acetonitrile, etc . They show strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Scientific Research Applications
- Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance, the anticonvulsant drug Rufinamide, the cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .
- Some 1,2,3-triazole derivatives exhibit promising biological activities. For example:
- Antiproliferative Activity : Compounds like 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole show potent antiproliferative effects against cancer cells .
- Antioxidant Properties : Edaravone (1-phenyl-3-methyl-5-pyrazolone) is an antioxidant used in stroke recovery and ALS treatment .
- Antimicrobial Activity : Triazole-based compounds have been investigated for their antimicrobial effects .
Drug Discovery and Medicinal Chemistry
Biological Activity
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with a variety of biological targets due to their structural similarity to carboxylic acids .
Mode of Action
Tetrazoles, in general, are known for their ability to form stable complexes with metal ions and other compounds due to their high nitrogen content . This allows them to interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Tetrazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This characteristic can potentially enhance the bioavailability of the compound.
Result of Action
Given the diverse biological activities of tetrazole derivatives, it can be inferred that the compound may induce a variety of cellular responses depending on the specific targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7.ClH/c12-9-6-13-17(7-9)8-11-14-15-16-18(11)10-4-2-1-3-5-10;/h1-7H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRCCDVJVAVDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.